

Comprehensive Analytical Characterization of 1-(3-Fluorophenyl)cyclobutanamine

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)cyclobutanamine
CAS No.: 179411-86-0
Cat. No.: B070893

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Introduction & Chemical Context

1-(3-Fluorophenyl)cyclobutanamine (CAS 1228880-28-1, typically supplied as HCl) is a primary aryl-cycloalkylamine.[1] Structurally, it consists of a cyclobutane ring substituted at the 1-position with both a primary amine group and a 3-fluorophenyl moiety.[1]

This scaffold is chemically significant as a bioisostere for various neurotransmitter reuptake inhibitors (similar to desmethylsibutramine) and is frequently encountered in medicinal chemistry campaigns targeting GPCRs or transporters.[2] Characterization is challenging due to the potential for regioisomerism (2-fluoro or 4-fluoro analogs) and the specific conformational constraints of the cyclobutane ring.

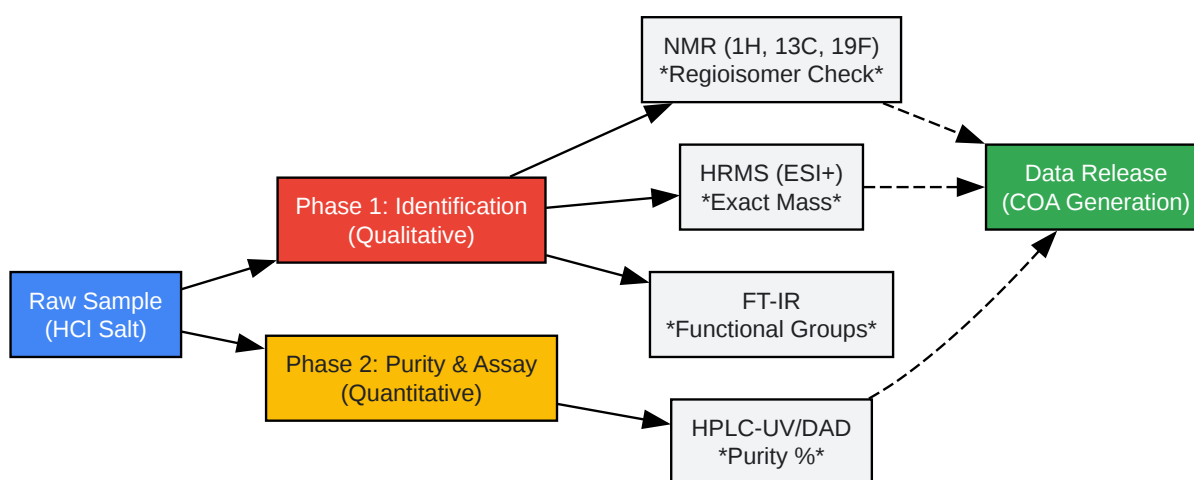
Key Chemical Data:

- Formula: C₁₀H₁₂FN (Free base) / C₁₀H₁₃ClFN (HCl salt)[1][2]

- MW: 165.21 g/mol (Free base)[1][2]
- Solubility: High in MeOH, DMSO, and Water (as HCl salt).[1][2]
- pKa: ~9.5 (Predicted for primary aliphatic amine attached to quaternary carbon).[2]

Analytical Workflow Strategy

The characterization strategy must establish identity (distinguishing from positional isomers) and purity (detecting synthetic precursors like nitriles or alkyl halides).[1][2]



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Figure 1: Integrated analytical workflow for definitive characterization.

Identification Protocols (Qualitative)

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the position of the fluorine atom and the integrity of the cyclobutane ring.[1][2]

Protocol:

- Solvent: Dissolve 10 mg in 0.6 mL DMSO-d₆ (preferred for salt forms) or CDCl₃ (for free base).

- Instrument: 400 MHz or higher.

Expected Spectral Features:

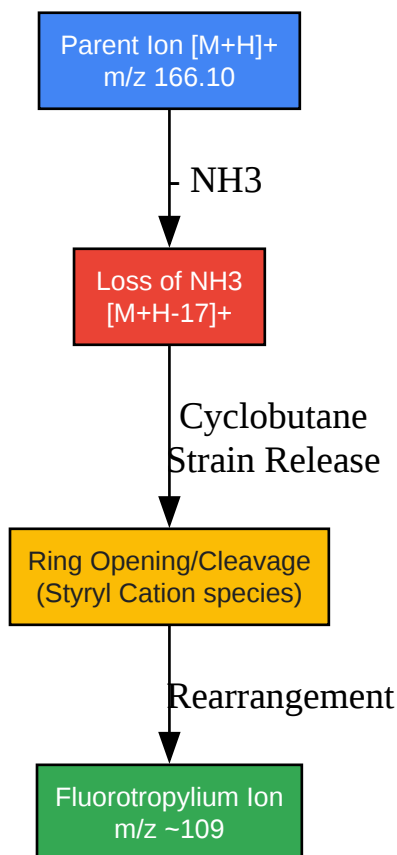
- ^1H NMR:
 - Cyclobutane Ring: The cyclobutane protons appear as complex multiplets due to ring puckering. Expect signals in the 1.80 – 2.60 ppm range. Unlike planar rings, these will show distinct roofing effects.[1][2]
 - Amine: Broad singlet at 8.5 – 9.0 ppm (if HCl salt, 3H exchangeable) or 1.5 – 2.0 ppm (free base, 2H).[1][2]
 - Aromatic Region (3-Fluoro pattern): This is critical.[3] You will NOT see a symmetric AA'BB' system (characteristic of 4-fluoro). Instead, expect a complex 4-proton pattern:
 - ~7.4 ppm (td, H-5)[1][2]
 - ~7.2 ppm (d, H-6)[1][2]
 - ~7.1 ppm (dt, H-2, isolated between F and substituent)[1][2]
 - ~7.0 ppm (td, H-4).[1][2]
- ^{19}F NMR (The Validator):
 - Run a proton-decoupled ^{19}F scan.
 - Signal: A single sharp peak expected around -110 to -115 ppm.
 - Why this matters: If you see a peak at -118 to -125 ppm, suspect the 4-fluoro isomer.[1] If you see multiple peaks, the sample is a mixture of regioisomers.[1][2]

High-Resolution Mass Spectrometry (HRMS)

Method: ESI+ (Electrospray Ionization, Positive Mode).[1][2]

- Theoretical $[\text{M}+\text{H}]^+$: 166.1032 m/z.[2]

- Fragmentation Logic:
 - Primary amines often lose ammonia (NH_3 , -17 Da).[1][2]
 - The cyclobutane ring is strained and prone to cleavage, often generating a characteristic styrene-like cation.[1]



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Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.

Purity & Assay Protocol (HPLC-UV)

Primary amines on silica-based columns often exhibit "tailing" due to silanol interactions. This method uses an acidic mobile phase to ensure the amine is fully protonated and interactions are suppressed.

Method Parameters

Parameter	Condition	Rationale
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm	Standard RP stationary phase; 3.5 µm offers good resolution/pressure balance.[1][2]
Mobile Phase A	Water + 0.1% Trifluoroacetic Acid (TFA)	TFA suppresses silanol activity and ion-pairs with the amine for sharp peaks.
Mobile Phase B	Acetonitrile (ACN) + 0.1% TFA	Matches ionic strength of MPA to prevent baseline drift.[2]
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Gradient	0-2 min: 5% B (Hold)2-12 min: 5% -> 95% B12-15 min: 95% B	Gradient ensures elution of both polar salts and non-polar synthetic byproducts.
Detection	UV @ 210 nm and 254 nm	210 nm for the amine/backbone; 254 nm specific for the aromatic ring.
Temperature	30°C	Ensures retention time reproducibility.

Sample Preparation[1][2][4][5][6][7]

- Diluent: 50:50 Water:Acetonitrile.
- Concentration: Prepare a 0.5 mg/mL solution.
- Filtration: Filter through a 0.22 µm PTFE or Nylon filter before injection to protect the column.

Impurity Profiling Notes

- Starting Materials: Look for late-eluting peaks. Precursors like 1-(3-fluorophenyl)cyclobutane-1-carbonitrile are less polar and will elute significantly later than the amine.

- Regioisomers: 2-fluoro or 4-fluoro isomers may co-elute on standard C18. If isomer purity is critical, a Phenyl-Hexyl column is recommended as it utilizes π - π interactions to separate positional isomers.[1]

Safety & Handling (SDS Summary)

- Hazards: As a halogenated amine, treat as an Irritant (Skin/Eye/Respiratory).[1][2][4]
- Storage: Hygroscopic (especially as HCl salt).[2] Store at -20°C under desiccated conditions.
- Stability: Cyclobutane amines are generally stable but can degrade under strong oxidative conditions.

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